molecular formula C6H10ClNO B14379059 1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone;hydrochloride CAS No. 90145-78-1

1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone;hydrochloride

Cat. No.: B14379059
CAS No.: 90145-78-1
M. Wt: 147.60 g/mol
InChI Key: LKUREAOZXRTIAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone can be synthesized through several chemical methods. One common approach involves the reaction of pyrroline with acetylating agents such as acetic anhydride . The reaction typically proceeds under mild conditions and yields the desired product with high purity.

Industrial Production Methods

In industrial settings, the production of 1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone often involves the use of pyrrolidine derivatives as starting materials. The process includes neutralizing pyrrolidine-2-carbonitrile hydrochloride in an inorganic alkaline solution, followed by extraction with an organic solvent . The organic layer is then dried, filtered, and the volatile components are removed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various pyrrole derivatives, which can be further utilized in different chemical applications .

Scientific Research Applications

1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. It has been found to increase the activity of certain enzymes, such as superoxide dismutase and glutathione peroxidase . These interactions contribute to its biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetyl-4,5-dihydro-3H-pyrrole
  • Acetylpyrroline
  • 2-Acetyl-1-pyrroline

Uniqueness

1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone stands out due to its unique aromatic properties and its presence in various natural products. Its ability to enhance the aroma of foods like jasmine rice and basmati rice makes it particularly valuable in the flavor and fragrance industry .

Properties

CAS No.

90145-78-1

Molecular Formula

C6H10ClNO

Molecular Weight

147.60 g/mol

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone;hydrochloride

InChI

InChI=1S/C6H9NO.ClH/c1-5(8)6-3-2-4-7-6;/h2-4H2,1H3;1H

InChI Key

LKUREAOZXRTIAH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NCCC1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.